molecular formula C21H17FN4O2 B2570746 2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide CAS No. 955780-77-5

2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Cat. No.: B2570746
CAS No.: 955780-77-5
M. Wt: 376.391
InChI Key: MWMPCVGVWQUFSU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the acetamide group: This is usually done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially leading to ring-opened products.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents (e.g., bromine) are employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
  • 2-(4-chlorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyimidazo[1,2-b]pyridazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-28-21-10-9-19-24-18(13-26(19)25-21)15-3-2-4-17(12-15)23-20(27)11-14-5-7-16(22)8-6-14/h2-10,12-13H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMPCVGVWQUFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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